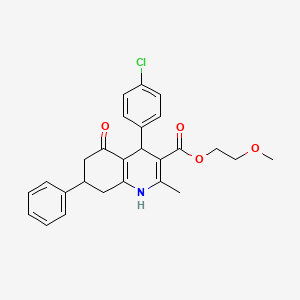![molecular formula C14H20INO7 B5165316 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5165316.png)
2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodophenoxy group, which imparts unique chemical properties. It is often used in research due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:
Formation of 4-Iodophenol: This is achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Etherification: The 4-iodophenol is then reacted with ethylene oxide to form 2-(4-iodophenoxy)ethanol.
Further Etherification: The 2-(4-iodophenoxy)ethanol undergoes another etherification with ethylene oxide to yield 2-[2-(4-iodophenoxy)ethoxy]ethanol.
Amination: Finally, the 2-[2-(4-iodophenoxy)ethoxy]ethanol is reacted with ethylenediamine to produce 2-[2-[2-(4-iodophenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and ethylamino groups.
Reduction: Reduction reactions can target the iodophenoxy group, potentially converting it to a phenoxy group.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the phenoxy derivative.
Substitution: Various substituted phenoxy derivatives are formed.
Scientific Research Applications
2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets. The iodophenoxy group can interact with biological macromolecules, potentially disrupting their function. The ethylamino group may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[2-(4-Iodophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- 2-(2-Iodophenoxy)ethanol
Uniqueness
Compared to similar compounds, 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol stands out due to its unique combination of functional groups. The presence of both iodophenoxy and ethylamino groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(4-iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO3.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNJUQMXGVBNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCNCCO)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5165239.png)
![4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-cyclopentyl-2-piperazinone](/img/structure/B5165255.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5165268.png)
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide](/img/structure/B5165276.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B5165281.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5165292.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5165308.png)
![11-[4-(diethylamino)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165312.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5165319.png)
![5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B5165323.png)
![1,3-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5165328.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5165333.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B5165338.png)
